Ethyl 2-{[(4-chloro-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid: This intermediate is synthesized by reacting 4-chloro-2-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the benzothiophene ring: The intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
- 5-Chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
ETHYL 2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H25ClN2O5S2 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
ethyl 2-[[4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H25ClN2O5S2/c1-3-33-25(30)22-19-6-4-5-7-21(19)34-24(22)27-23(29)18-13-10-16(26)14-20(18)28-35(31,32)17-11-8-15(2)9-12-17/h8-14,28H,3-7H2,1-2H3,(H,27,29) |
InChI Key |
ITEYVUGLIRVMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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